molecular formula C3H7BrN6 B1598453 1,3,5-Triazin-1-ium-2,4,6-triamine;bromide CAS No. 29305-12-2

1,3,5-Triazin-1-ium-2,4,6-triamine;bromide

Cat. No. B1598453
CAS RN: 29305-12-2
M. Wt: 207.03 g/mol
InChI Key: PVKCVCDTYNNNOG-UHFFFAOYSA-N
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Description

1,3,5-Triazin-1-ium-2,4,6-triamine bromide, also known as s-triazine , is an organic chemical compound with the formula (HCN)₃. It belongs to the class of heterocyclic aromatic compounds and consists of a six-membered ring containing three nitrogen atoms. This compound and its derivatives find applications in various fields due to their unique properties .


Synthesis Analysis

Symmetrical 1,3,5-triazines are typically synthesized by trimerization of specific nitriles, such as cyanogen chloride or cyanamide . For instance, benzoguanamine , which has one phenyl and two amino substituents, can be prepared from benzonitrile and dicyandiamide. The Pinner triazine synthesis involves alkyl or aryl amidines reacting with phosgene. Additionally, the insertion of an N-H moiety into a hydrazide using a copper carbenoid, followed by treatment with ammonium chloride, yields the triazine core .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triazin-1-ium-2,4,6-triamine bromide is planar, forming a symmetric six-membered ring. Its dipole moment is zero, indicating a nonpolar nature. The compound is a white crystalline solid with a melting point range of 81 to 83°C .


Chemical Reactions Analysis

1,3,5-Triazin-1-ium-2,4,6-triamine bromide serves as a reagent in organic synthesis, acting as an equivalent to hydrogen cyanide (HCN) . Unlike gaseous HCN, triazine is a solid, making it more manageable in the laboratory. Notably, it participates in the Gattermann reaction , where it attaches the formyl group to aromatic substrates. Various N- and C-substituted triazines are also industrially significant .

properties

IUPAC Name

1,3,5-triazin-1-ium-2,4,6-triamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCVCDTYNNNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=[NH+]C(=NC(=N1)N)N)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148292-44-8
Record name 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148292-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazin-1-ium-2,4,6-triamine;bromide

CAS RN

29305-12-2
Record name 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29305-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:?)
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Record name 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:?)
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Record name 1,3,5-Triazine-2,4,6-triamine, hydrobromide (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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